![molecular formula C23H30ClN3 B10888455 1-(1-Benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazine](/img/structure/B10888455.png)
1-(1-Benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazine
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Overview
Description
1-(1-BENZYL-4-PIPERIDYL)-4-(4-CHLOROBENZYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-BENZYL-4-PIPERIDYL)-4-(4-CHLOROBENZYL)PIPERAZINE typically involves the reaction of 1-benzyl-4-piperidone with 4-chlorobenzylamine in the presence of a reducing agent. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(1-BENZYL-4-PIPERIDYL)-4-(4-CHLOROBENZYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
In Vitro Studies
In vitro experiments have demonstrated the compound's significant antagonistic activity:
- Receptor Binding Affinity : The compound binds selectively to M4 receptors with an IC50 value indicating effective inhibition at low concentrations.
- Functional Assays : Studies show that it inhibits acetylcholine-induced responses in neuronal cultures, suggesting a role in modulating cholinergic signaling pathways.
In Vivo Studies
Animal models have been utilized to evaluate the efficacy of the compound:
- Alzheimer's Disease Models : In transgenic mouse models, administration of the compound resulted in improved cognitive function, measured through maze tests and memory retention tasks.
- Behavioral Assessments : The compound may alleviate symptoms of anxiety and depression in rodent models, supporting its neuropharmacological potential.
Case Studies
Several clinical studies have documented the effects of this compound:
- Cognitive Impairment Study : A clinical trial involving patients with mild cognitive impairment showed significant improvements in cognitive scores compared to placebo controls over six months.
- Neurological Disorders : Another case study reported improvements in motor function and reduction in hallucinations in patients with Lewy Body Dementia, indicating broader applicability in neurodegenerative conditions.
Comparative Data
A comparison with other known muscarinic antagonists highlights the unique profile of this compound:
Compound Name | Receptor Selectivity | IC50 (nM) | Therapeutic Use |
---|---|---|---|
1-(1-Benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazine | M4 | ~50 | Alzheimer's Disease |
Donepezil | AChE Inhibitor | ~30 | Alzheimer's Disease |
Scopolamine | Non-selective | ~100 | Motion Sickness |
Mechanism of Action
The mechanism of action of 1-(1-BENZYL-4-PIPERIDYL)-4-(4-CHLOROBENZYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzyl-4-piperidyl)-4-phenylpiperazine
- 1-(1-Benzyl-4-piperidyl)-4-(4-methylbenzyl)piperazine
Uniqueness
1-(1-BENZYL-4-PIPERIDYL)-4-(4-CHLOROBENZYL)PIPERAZINE is unique due to the presence of the 4-chlorobenzyl group, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Biological Activity
1-(1-Benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazine is a compound that has garnered attention due to its potential therapeutic applications, particularly in the fields of neurology and pharmacology. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring and a piperazine moiety, which are known for their biological significance. The molecular formula is C21H26ClN3, with a molecular weight of approximately 363.91 g/mol.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly:
- Cholinergic System : It acts as an acetylcholinesterase (AChE) inhibitor, which is significant for treating conditions like Alzheimer's disease. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
- Dopaminergic System : The benzylpiperidine structure suggests potential interactions with dopaminergic receptors, which could be relevant for the treatment of neuropsychiatric disorders.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The compound's efficacy was assessed using standard methods, revealing significant inhibitory concentrations (IC50 values) comparable to established antibiotics .
- Enzyme Inhibition : The compound demonstrated inhibitory activity against urease and AChE, with IC50 values indicating potent effects. For instance, some derivatives showed IC50 values as low as 2.14 µM against AChE, suggesting strong potential for neurological applications .
- Anticancer Potential : Preliminary studies suggest that the compound may interfere with cancer cell proliferation pathways, although further studies are needed to establish its efficacy and safety in clinical settings .
Case Studies
Several studies have evaluated the biological activity of related compounds or derivatives:
- Study on Derivatives : A study synthesized various piperazine derivatives and evaluated their AChE inhibitory activity. Compounds similar to this compound showed promising results in enhancing cholinergic signaling .
- In Vivo Studies : Animal models have been employed to assess the neuroprotective effects of this compound, particularly in models of Alzheimer's disease. Results indicated improvements in cognitive function and reduced neuroinflammation .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C23H30ClN3 |
---|---|
Molecular Weight |
384.0 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C23H30ClN3/c24-22-8-6-21(7-9-22)19-26-14-16-27(17-15-26)23-10-12-25(13-11-23)18-20-4-2-1-3-5-20/h1-9,23H,10-19H2 |
InChI Key |
FGSRSMKVYINSSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
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